2-Chloro-7-methoxynaphthalene

Descripción general

Descripción

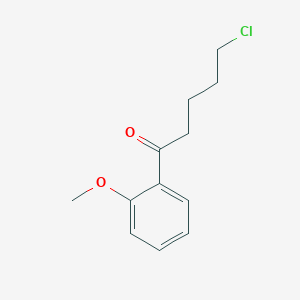

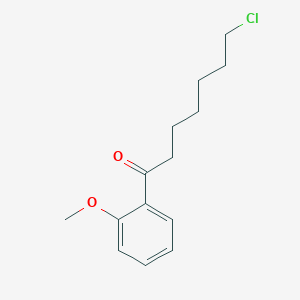

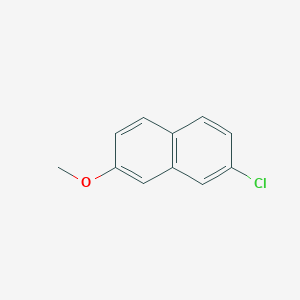

2-Chloro-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a monoisotopic mass of 192.034195 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific 3D structure or other detailed structural information is not available from the search results.Aplicaciones Científicas De Investigación

Catalytic Applications

O-Methylation of 2-Naphthol

A significant application of 2-Methoxynaphthalene, a derivative of 2-Chloro-7-methoxynaphthalene, is in the catalytic methylation of 2-naphthol using dimethyl carbonate. This process, involving calcined-hydrotalcite (CHT) supported on hexagonal mesoporous silica (HMS), offers a greener alternative to methyl halides and dimethyl sulfate for the production of naproxen, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).

Acylation with Acetic Anhydride

The acylation of 2-methoxynaphthalene with acetic anhydride over zeolites such as Al-ITQ-7 and Beta has been studied. These processes are important for achieving selectivity towards specific acetylated products, such as 2-acetyl-6-methoxynaphthalene, which are valuable in various chemical syntheses (Botella, Corma, & Sastre, 2001).

Analytical Chemistry Applications

HPLC-Fluorescence Determination

2-Bromoacetyl-6-methoxynaphthalene, another derivative, has been used as a pre-chromatographic fluorescent labelling reagent for the high-performance liquid chromatographic analysis of bile acids. This method is applied in pharmaceutical formulations and human bile sample analyses (Cavrini et al., 1993).

Fluorescent Labelling in HPLC Analysis

2-Bromoacetyl-6-methoxynaphthalene is also effective in the fluorescent labeling of biologically active carboxylic acids, enhancing the capabilities of HPLC analysis for substances like fatty acids and bile acids (Gatti, Cavrini, & Roveri, 1992).

Material Science Applications

Polymer Studies

Poly(2-methoxynaphthalene), a fused ring conducting polymer, has been subject to spectroelectrochemical studies. It's an ambipolar organic conducting polymer capable of conducting both holes and electrons, making it a unique material for applications in organic electronics (Meana-Esteban et al., 2014).

Photolithography in Electronics

2-Methoxynaphthalene derivatives have been explored as sequential two-photon photoacid generators for double exposure lithography, a technique significant in advancing photolithography for electronic device fabrication (O'Connor et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, 2-Methoxynaphthalene, indicates that it is toxic to aquatic life with long-lasting effects and causes serious eye irritation . It’s important to handle such compounds with care, using personal protective equipment and avoiding contact with skin and eyes .

Direcciones Futuras

While specific future directions for 2-Chloro-7-methoxynaphthalene are not available, the field of catalytic chemistry, which includes the study of naphthalene derivatives, is moving towards the discovery of high-performance catalysts, transition of energy and chemicals generation from oil and coal to more renewable sources, and cleaner chemical processes .

Mecanismo De Acción

Target of Action

Naphthoquinones, a class of compounds to which 2-chloro-7-methoxynaphthalene belongs, have been reported to exhibit diverse mechanisms and anticancer potential

Mode of Action

Naphthoquinones have been reported to have various mechanisms of action depending on their structural differences . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Naphthoquinones are known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . Understanding the ADME properties of this compound would provide insights into its bioavailability and potential therapeutic applications.

Result of Action

The molecular structure of this compound has been identified

Action Environment

It is known that the release of substances to the environment can occur from industrial use, such as in the manufacturing of another substance or as a processing aid .

Propiedades

IUPAC Name |

2-chloro-7-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKREHPBRWAYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.